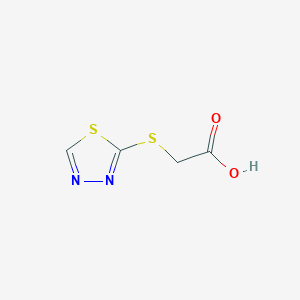

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid

Description

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid (molecular formula: C₄H₄N₂O₂S₃, molar mass: 208.27 g/mol) is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a sulfanyl group to an acetic acid moiety . Its tautomeric forms include thiol and thione configurations, which influence its reactivity and coordination chemistry . This compound is synthesized via thiol–disulfide exchange reactions (e.g., reacting mercaptoacetic acid with 5-substituted-1,3,4-thiadiazole-2-thioles under alkaline conditions) . It serves as a precursor for pharmacologically active derivatives, particularly in anticonvulsant and antiproliferative drug development .

Properties

IUPAC Name |

2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S2/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXGDEPWZLFUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method includes the reaction of 2-mercapto-1,3,4-thiadiazole with chloroacetic acid under basic conditions . The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, although these reactions are less common.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

2-(Thiazol-2-ylsulfanyl)acetic Acid

- Structure : Replaces the 1,3,4-thiadiazole ring with a thiazole ring.

- Molecular Formula: C₅H₅NO₂S₂ .

- Key Differences : Thiazole has one nitrogen atom, while 1,3,4-thiadiazole has two. This alters electronic properties and hydrogen-bonding capabilities.

2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic Acid

- Structure : Incorporates a 4-(2-methylphenyl) substituent and a sulfanylidene group on the thiadiazole ring.

- Molecular Formula : C₁₁H₁₀N₂O₂S₃ .

2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic Acid

- Structure : Features a chloro-substituted thiazole ring.

- Molecular Formula: C₅H₄ClNO₂S₂ .

- Key Differences : The electron-withdrawing chlorine atom increases electrophilicity, influencing reactivity in nucleophilic substitutions.

Derivatives with Modified Acetic Acid Moieties

5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic Acid Derivatives

- Structure : The acetic acid moiety is functionalized with amide or ester groups (e.g., chloroacetamides).

- Synthesis: Achieved via S-alkylation of 5-R-amino-1,3,4-thiadiazole-2-thioles with chloroacetic acid derivatives .

- Applications : Show anticancer and anticonvulsant activities in preclinical models .

Ceftezole Sodium

Comparative Analysis Table

Key Research Findings

Pharmacological Potential: Thiadiazole-acetic acid derivatives exhibit multi-targeted activity, with computational predictions (PASS program) highlighting antiproliferative effects .

Synthetic Flexibility : Alkylation and heterocyclization strategies enable rapid diversification, facilitating library generation for high-throughput screening .

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., chloro, carbonyl) enhance anticancer potency.

- Aryl substituents improve pharmacokinetic properties but may reduce solubility .

Biological Activity

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Antimicrobial Activity

Thiadiazole derivatives are known for their significant antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 31.25 μg/mL | |

| Streptococcus pyogenes | 31.25 μg/mL | |

| Staphylococcus aureus | 62.5 μg/mL |

In a comparative study, the compound showed greater efficacy than conventional antibiotics like ofloxacin and cefepime, indicating its potential as a lead antimicrobial agent.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

- HEPG2 Liver Cancer Cells : In vitro studies showed that the compound inhibited cell proliferation with an EC50 value of 10.28 μg/mL .

- Human Ovarian Cancer SK-OV-3 : The compound exhibited significant antiproliferative activity with an IC50 of 19.5 μM .

| Cell Line | EC50 / IC50 Value | Reference |

|---|---|---|

| HEPG2 | 10.28 μg/mL | |

| SK-OV-3 | 19.5 μM | |

| HL-60 | Induced apoptosis via caspase activation |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor progression.

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are also noteworthy. Research has indicated that these compounds can modulate inflammatory pathways and reduce cytokine production.

Mechanisms

- Inhibition of NF-kB Pathway : Studies have shown that compounds similar to this compound can inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines .

- Cytokine Modulation : The compound has been reported to decrease levels of TNF-alpha and IL-6 in vitro, further supporting its anti-inflammatory potential .

Q & A

Q. What are the key synthetic routes for 2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is widely employed:

Heterocyclization : Acylated thiosemicarbazides react with CS₂ under basic conditions (e.g., NaOH) to form 5-R-amino-1,3,4-thiadiazol-2-thiol intermediates.

S-Alkylation : The thiol intermediates undergo alkylation with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in polar aprotic solvents (DMF or DMSO) at 60–80°C for 4–6 hours .

Optimization Tips :

-

Use TLC to monitor reaction progress.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

-

Yields improve with electron-withdrawing R groups on the thiosemicarbazide (e.g., nitro or carbonyl substituents) .

- Data Table :

| Substituent (R) | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| -COCH₃ | DMF | 70 | 78 | 98.5 |

| -NO₂ | DMSO | 80 | 85 | 99.2 |

| -Ph | DMF | 60 | 65 | 97.8 |

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- 1H NMR : Key signals include δ 3.8–4.2 ppm (CH₂-S), δ 8.1–8.5 ppm (thiadiazole protons), and δ 12–13 ppm (carboxylic acid proton).

- IR Spectroscopy : Peaks at 2550–2650 cm⁻¹ (S-H stretch, intermediate thiols) and 1700–1720 cm⁻¹ (C=O stretch).

- Elemental Analysis : Confirm C, H, N, S ratios within ±0.3% of theoretical values .

- X-ray Crystallography : SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves hydrogen-bonding networks (e.g., O–H···O dimerization) .

Q. What biological activities are associated with this compound class?

- Methodological Answer :

- Anticonvulsant Activity : Tested via maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. Derivatives with -CF₃ or halogen substituents show ED₅₀ values < 50 mg/kg .

- Antiproliferative Effects : MTT assays against HeLa and MCF-7 cell lines (IC₅₀: 10–25 μM). Mechanism involves thioredoxin reductase inhibition .

- Antimicrobial Screening : Agar diffusion assays reveal zones of inhibition >15 mm against S. aureus and E. coli at 100 μg/mL .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodological Answer :

-

Core Modifications :

-

Thiadiazole Ring : Electron-deficient rings enhance electrophilic reactivity (e.g., NO₂ or Cl substituents at position 5).

-

Sulfanyl Linker : Replacing -S- with -SO₂- reduces metabolic instability but may decrease bioavailability.

-

Acetic Acid Moiety : Esterification (e.g., ethyl ester) improves membrane permeability .

-

Case Study :

-

Derivative 3k (R = -CF₃) shows 3× higher anticonvulsant activity than parent compound due to enhanced hydrophobic interactions with GABA receptors .

- Data Table :

| Derivative | R Group | IC₅₀ (μM, HeLa) | ED₅₀ (mg/kg, MES) | LogP |

|---|---|---|---|---|

| 3a | -CH₃ | 28.5 | 65 | 1.2 |

| 3d | -Cl | 18.7 | 42 | 1.8 |

| 3k | -CF₃ | 12.4 | 38 | 2.3 |

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Experimental Variables :

- Cell Line Variability : HeLa vs. MCF-7 metabolic differences alter drug uptake.

- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound stability.

- Validation Steps :

Replicate assays ≥3 times with internal controls (e.g., doxorubicin).

Use orthogonal methods (e.g., ATP-based viability assays vs. MTT).

Apply statistical rigor (ANOVA, p < 0.05) .

Q. What crystallographic techniques are critical for elucidating hydrogen-bonding networks?

- Methodological Answer :

-

Data Collection : Use a Bruker D8 VENTURE diffractometer with photon-counting detectors. Collect data at 100 K to minimize thermal motion .

-

Refinement : SHELXL-2018 for anisotropic displacement parameters. Key parameters:

-

R₁ < 0.05 for I > 2σ(I).

-

wR₂ < 0.15 for all data.

-

Hydrogen Bond Analysis : Mercury software visualizes O–H···O (2.7–3.0 Å) and C–H···S (3.2–3.5 Å) interactions .

- Data Table :

| Bond Type | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|

| O–H···O | 2.68 | 165 | x, y, z |

| C–H···S | 3.34 | 142 | -x+1, -y+2, -z+1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.